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Introduction Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the
post-translational modification of collagen.[1] It specifically catalyzes the hydroxylation of lysine
residues within the telopeptides of fibrillar collagens.[2][3] This hydroxylation is the rate-limiting
step for the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCSs).
[1][4] Unlike the more labile lysine aldehyde-derived cross-links (LCCs) predominant in soft
tissues, HLCCs are abundant in tissues requiring high mechanical strength, such as bone.[1]
Elevated LH2 expression and the resulting switch from LCCs to HLCCs are implicated in
pathological conditions, including fibrosis and cancer metastasis, where increased matrix
stiffness promotes disease progression.[5][6]

While traditionally viewed as an intracellular, endoplasmic reticulum-resident enzyme, recent
studies have shown that LH2 can be secreted by tumor cells and actively modify collagen in
the extracellular space.[2][4] This extracellular function highlights the importance of studying
the spatial relationship between LH2 and collagen fibrils. Confocal laser scanning microscopy
is an ideal method for visualizing and quantifying the colocalization of LH2 and collagen,
providing crucial insights into the mechanisms of matrix maturation and pathology.[7] This
application note provides a detailed protocol for analyzing LH2 and collagen colocalization
using immunofluorescence and confocal microscopy.
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Principle of the Method

The protocol is based on indirect immunofluorescence, where two specific primary antibodies
are used to detect LH2 and a collagen type of interest (e.g., Collagen I). These primary
antibodies are then detected by distinct fluorophore-conjugated secondary antibodies. High-
resolution images are acquired using a confocal microscope, which eliminates out-of-focus
light, enabling clear visualization of intracellular and extracellular protein localization.[8]

To ensure accurate colocalization analysis, sequential scanning is employed.[9] This involves
exciting each fluorophore and detecting its emission in separate passes, which minimizes
spectral bleed-through (crosstalk) between channels.[10][11] The resulting multi-channel
images are then analyzed quantitatively to determine the degree of overlap between the LH2
and collagen signals, providing objective data on their spatial proximity.

Experimental Protocols
Cell Culture and Sample Preparation

This protocol is optimized for cultured cells, such as human dermal fibroblasts, osteoblasts
(e.g., MC3T3), or cancer cell lines known to express LH2 (e.g., lung or breast cancer cell lines).
[41[12]

Materials:

e Cellline of interest

o Complete cell culture medium

o Sterile glass coverslips (12 mm or 18 mm)
o 6-well or 24-well tissue culture plates

e Phosphate Buffered Saline (PBS), pH 7.4
Procedure:

» Place a sterile glass coverslip into each well of a multi-well plate.
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Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of
fixation.

Culture the cells for 24-48 hours, or for a duration sufficient to allow for extracellular matrix
(ECM) deposition.

Carefully wash the cells twice with PBS to remove culture medium.

Proceed immediately to the Immunofluorescence Staining Protocol.

Immunofluorescence Staining Protocol

Solutions and Reagents:

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
Permeabilization Buffer: 0.2-0.3% Triton X-100 in PBS.

Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary
antibodies) and 1% Bovine Serum Albumin (BSA) in PBS.

Primary Antibodies:
o Rabbit anti-LH2 (PLOD2) antibody.
o Mouse anti-Collagen Type | antibody.

o (Note: Antibody choice and dilutions must be optimized for the specific cell type and
application.)

Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100.
Secondary Antibodies:

o Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore).
o Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore).

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 pg/mL in PBS).
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Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).

Procedure:

Fixation: Add 4% PFA to each well to cover the coverslip. Incubate for 15 minutes at room
temperature.[13]

Washing: Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.

Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room
temperature. This step is crucial for intracellular targets like LH2.

Washing: Wash three times with PBS for 5 minutes each.

Blocking: Add Blocking Buffer and incubate for 60 minutes at room temperature in a
humidified chamber to reduce non-specific antibody binding.[13]

Primary Antibody Incubation: Dilute the primary antibodies (anti-LH2 and anti-Collagen 1) to
their predetermined optimal concentrations in Antibody Dilution Buffer. Aspirate the blocking
buffer and add the primary antibody solution. Incubate overnight at 4°C in a humidified
chamber.[14]

Washing: Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in
Antibody Dilution Buffer. Incubate the coverslips with the secondary antibody solution for 1-2
hours at room temperature, protected from light.[13]

Washing: Wash three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI solution for 10 minutes at room temperature to stain the
nuclei.

Final Wash: Wash twice more with PBS.

Mounting: Carefully remove the coverslip from the well, wick away excess PBS with a
laboratory wipe, and mount it cell-side down onto a clean microscope slide using a drop of
anti-fade mounting medium.
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» Sealing and Curing: Seal the edges of the coverslip with clear nail polish. Allow the mounting
medium to cure for at least 24 hours at 4°C, protected from light, before imaging.

Confocal Microscopy Imaging Protocol

Equipment:

o Confocal Laser Scanning Microscope equipped with appropriate lasers (e.g., 405 nm, 488
nm, 561/594 nm).

e High numerical aperture oil-immersion objective (60x or 63x recommended for high
resolution).[9]

Procedure:

e Microscope Setup: Turn on the microscope, lasers, and software. Allow lasers to warm up for
stability.

e Locate Sample: Place the slide on the microscope stage and locate the cells using brightfield
or DIC optics.

e Imaging Settings:

o Switch to fluorescence imaging. Set up the channels for each fluorophore (DAPI, Alexa
Fluor 488 for LH2, Alexa Fluor 594 for Collagen).

o Sequential Scanning: Critically, configure the microscope to acquire images in sequential
scan mode. This means the 488 nm laser will fire and the green channel will be collected,
followed by the 594 nm laser and the red channel, one line or one frame at a time. This
prevents the emission from the green fluorophore from being detected in the red channel
(and vice-versa).[9][11]

o Pinhole: Adjust the pinhole to 1 Airy Unit (AU) for optimal confocality and rejection of out-
of-focus light.

o Detector Gain and Offset: Adjust the laser power and detector gain for each channel to
obtain a bright signal without saturating the pixels (i.e., the brightest pixels should be just
below the maximum intensity value of 255 for an 8-bit image). Use a look-up table (LUT)
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with a color gradient to easily identify saturated pixels.[9] Set the offset so that the
background is truly black (pixel value of 0).

o Image Resolution: Set the image resolution to 1024x1024 pixels for adequate detail.

e Image Acquisition: Acquire Z-stacks through the entire volume of the cells to capture both
intracellular and extracellular signals. Use an appropriate Z-step size (e.g., 0.3-0.5 um) as
recommended by the software's Nyquist sampling calculator.

» Controls: Image a negative control sample (stained with secondary antibodies only) using
the same settings to confirm the absence of non-specific staining.

e Save Data: Save the images in a lossless format (e.g., .Ism, .czi, .lif, or .tiff) that retains the
metadata and individual channel information.

Quantitative Colocalization Analysis
Software:

e ImageJ/Fiji with the "Coloc 2" plugin, or other dedicated imaging software (e.g., Imaris,
Huygens).

Procedure:
¢ Open Image: Open the multi-channel image file in the analysis software.

o Select Region of Interest (ROI): Define an ROI that encompasses the area where you want
to measure colocalization (e.g., the extracellular matrix region or the entire cell).

o Background Correction: Ensure that the background is properly subtracted to avoid false
positives in the analysis.[10]

e Run Colocalization Analysis: Use the software's colocalization analysis tool (e.g., "Coloc 2" in
Fiji) on the two channels of interest (LH2 and Collagen).

« Interpret Coefficients: The analysis will generate several coefficients. The most common are:
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o Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the
pixel intensities of the two channels. It ranges from +1 (perfect correlation) to -1 (perfect
anti-correlation), with 0 indicating no correlation.

o Manders' Overlap Coefficients (M1 and M2): M1 represents the fraction of signal from
Channel 1 (e.g., LH2) that overlaps with signal from Channel 2 (e.g., Collagen). M2
represents the fraction of Channel 2 that overlaps with Channel 1. These values range
from O to 1 and are useful for understanding the contribution of each protein to the
colocalized pixels.[15]

o Data Collection: Record the coefficients for multiple ROIs across several images and
different experimental conditions for statistical analysis.

Data Presentation

Quantitative data from colocalization studies and related biochemical assays should be
presented clearly.

Table 1: Quantitative Colocalization Coefficients

. M2 (Fraction of
M1 (Fraction of LH2

. Pearson's ] ] Collagen
Condition o colocalized with ] ]
Coefficient (PCC) colocalized with
Collagen)
LH2)
Control Cells Example: 0.65 = 0.08 Example: 0.72 £ 0.05 Example: 0.58 = 0.09

LH2 Overexpression

Example: 0.82 + 0.06

Example: 0.88 + 0.04

Example: 0.75 + 0.07

LH2 Inhibitor

Treatment

Example: 0.34 £ 0.11

Example: 0.41 £ 0.09

Example: 0.30 £ 0.10

(Data are presented
as mean £ SD from
n=20 ROISs)

Table 2: Effect of LH2 on Collagen Cross-Linking (Biochemical Data)
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Caption: Role of intracellular and secreted LH2 in the collagen cross-linking pathway.
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Experimental Workflow

Confocal Colocalization Workflow

1. Cell Seeding
(On Glass Coverslips)

.

2. Fixation
(4% PFA)

3. Permeabilization
(0.3% Triton X-100)

4. Blocking
(5% Serum, 1% BSA)
4

5. Primary Antibody Incubation
(anti-LH2 + anti-Collagen)

.

6. Secondary Antibody Incubation
(Alexa Fluor 488 + Alexa Fluor 594)

i

7. Mounting
(Anti-fade medium)

8. Confocal Imaging
(Sequential Scan, Z-Stack)

9. Image Processing
(ROI Selection, Background Correction)

:

10. Quantitative Analysis
(PCC, M1/M2 Coefficients)

Click to download full resolution via product page
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Caption: Step-by-step workflow for LH2 and collagen colocalization analysis.

Applications in Research and Drug Development

Fibrosis Research: This method can be used to visualize and quantify the colocalization of
LH2 and collagen in cellular models of fibrosis (e.g., lung, liver, or skin fibrosis), providing
insights into the pathogenic mechanisms of excessive matrix stiffening.[6][18]

Oncology: In cancer research, analyzing LH2-collagen colocalization can help elucidate how
tumor cells remodel their microenvironment to promote invasion and metastasis.[1]

Drug Discovery and Screening: The protocol can be adapted for high-content screening to
identify small molecule inhibitors of LH2's enzymatic activity or its secretion.[19][20] A
reduction in LH2-collagen colocalization or a downstream decrease in HLCCs could serve as
a gquantitative readout for drug efficacy.

Connective Tissue Disorders: The technique is valuable for studying genetic disorders
affecting collagen cross-linking, such as Bruck syndrome, which is caused by mutations in
the PLOD2 gene.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC
[pmc.ncbi.nlm.nih.gov]

2. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the
Extracellular Space - PMC [pmc.ncbi.nim.nih.gov]

3. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes
hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10020999/
https://stacks.cdc.gov/view/cdc/247957
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8298031/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.697270/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362236/
https://www.benchchem.com/product/b15600519?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4362236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5207055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5207055/
https://pubmed.ncbi.nlm.nih.gov/17289364/
https://pubmed.ncbi.nlm.nih.gov/17289364/
https://www.researchgate.net/publication/309624650_Lysyl_Hydroxylase_2_Is_Secreted_By_Tumor_Cells_and_Can_Modify_Collagen_in_the_Extracellular_Space
https://www.researchgate.net/publication/272096798_Lysyl_hydroxylase_2_induces_a_collagen_cross-link_switch_in_tumor_stroma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration -
PMC [pmc.ncbi.nlm.nih.gov]

7. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature
Experiments [experiments.springernature.com]

8. researchgate.net [researchgate.net]
9. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]

10. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence
Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC
[pmc.ncbi.nlm.nih.gov]

11. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]

12. Functional diversity of lysyl hydroxylase 2 in collagen synthesis of human dermal
fibroblasts - PubMed [pubmed.ncbi.nim.nih.gov]

13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology
[cellsignal.com]

14. scbt.com [scbt.com]

15. Localization and Quantitative Co-localization of Enamelin with Amelogenin - PMC
[pmc.ncbi.nlm.nih.gov]

16. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko
Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]

17. researchgate.net [researchgate.net]
18. stacks.cdc.gov [stacks.cdc.gov]

19. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC
[pmc.ncbi.nlm.nih.gov]

20. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis
[frontiersin.org]

To cite this document: BenchChem. [Application Note: Confocal Microscopy Analysis of Lysyl
Hydroxylase 2 (LH2) Colocalization with Collagen]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15600519#confocal-microscopy-
analysis-of-lh2-colocalization-with-collagen-peptides]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10020999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020999/
https://experiments.springernature.com/articles/10.1385/1-59259-762-9:399
https://experiments.springernature.com/articles/10.1385/1-59259-762-9:399
https://www.researchgate.net/publication/8638073_Confocal_Microscopy_for_Intracellular_Co-Localization_of_Proteins
https://bbic.nsm.uh.edu/protocols/advice-on-co-localization
https://pmc.ncbi.nlm.nih.gov/articles/PMC1993886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1993886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1993886/
https://evidentscientific.com/en/microscope-resource/knowledge-hub/techniques/confocal/applications/colocalization
https://pubmed.ncbi.nlm.nih.gov/16934803/
https://pubmed.ncbi.nlm.nih.gov/16934803/
https://www.cellsignal.com/learn-and-support/protocols/protocol-if
https://www.cellsignal.com/learn-and-support/protocols/protocol-if
https://www.scbt.com/resources/protocols/immunofluorescence-cell-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737400/
https://digitalcommons.library.tmc.edu/uthgsbs_docs/4664/
https://digitalcommons.library.tmc.edu/uthgsbs_docs/4664/
https://www.researchgate.net/publication/359000730_Lysyl_hydroxylase_2_mediated_collagen_post-translational_modifications_and_functional_outcomes
https://stacks.cdc.gov/view/cdc/247957
https://pmc.ncbi.nlm.nih.gov/articles/PMC8298031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8298031/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.697270/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.697270/full
https://www.benchchem.com/product/b15600519#confocal-microscopy-analysis-of-lh2-colocalization-with-collagen-peptides
https://www.benchchem.com/product/b15600519#confocal-microscopy-analysis-of-lh2-colocalization-with-collagen-peptides
https://www.benchchem.com/product/b15600519#confocal-microscopy-analysis-of-lh2-colocalization-with-collagen-peptides
https://www.benchchem.com/product/b15600519#confocal-microscopy-analysis-of-lh2-colocalization-with-collagen-peptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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